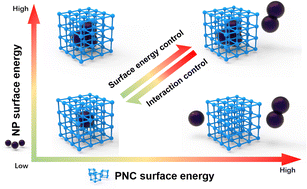A highly efficient synthetic strategy for de novo NP encapsulation into metal–organic frameworks: enabling further modulated control of catalytic properties†
Chemical Science Pub Date: 2023-11-07 DOI: 10.1039/D3SC05179J
Abstract
De novo encapsulation is a prevalent method to prepare composite materials where the structure-tunable metal nanoparticles (NPs) are holistically coated with metal–organic frameworks (MOFs). This method has been demonstrated to have promise in various fields but the extensive application of this approach is still challenging. This study proposed, for the first time, leveraging a specific surface-energy-dominated (SED) mechanism to achieve a highly efficient synthetic strategy for de novo NP encapsulation. The generality of this strategy is proved in applying to various MOFs, reaction conditions and the use of capping agents. By applying the strategy, Pd NPs with different morphologies are encapsulated in UiO-67, which is prone to self-assembly without coating, and an interesting enhancement is investigated in the selective semihydrogenation of alkynes on different Pd surfaces. These results demonstrate that the control of surface energy is a feasible method for efficient NP encapsulation which sheds light on the rational design of MOF-based composites for future applications.


Recommended Literature
- [1] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [2] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [3] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [4] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [5] Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
- [6] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [7] Front cover
- [8] Inside front cover
- [9] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [10] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†

Journal Name:Chemical Science
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 157730-74-0
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









